Nerolidol Nerolidol Nerolidol is a farnesane sesquiterpenoid that is dodeca-1,6,10-triene which carries methyl groups at positions 3, 7 and 11 and a hydroxy group at position 3. It is a natural product that is present in various flowers and plants with a floral odor. Chemically, it exists in two geometric isomers, trans and cis forms. It is widely used in cosmetics (e.g. shampoos and perfumes), in non-cosmetic products (e.g. detergents and cleansers) and also as a food flavoring agent. It has a role as a flavouring agent, a cosmetic, a pheromone, a neuroprotective agent, an antifungal agent, an anti-inflammatory agent, an antihypertensive agent, an antioxidant, a volatile oil component, an insect attractant and a herbicide. It is a farnesane sesquiterpenoid, a tertiary allylic alcohol and a volatile organic compound.
Nerolidol has been reported in Aristolochia triangularis, Rhododendron dauricum, and other organisms with data available.
Nerolidol is found in bitter gourd. Nerolidol is a component of many essential oils. The (S)-enantiomer is the commoner and occurs mostly as the (S)-(E)-isomer. Nerolidol is a flavouring agent. Nerolidol has been shown to exhibit anti-fungal function (A7933). Nerolidol belongs to the family of Sesquiterpenes. These are terpenes with three consecutive isoprene units.
sesquiterpene; RN given refers to cpd without isomeric designation; nerol is also available
structure in first source
Brand Name: Vulcanchem
CAS No.: 40716-66-3
VCID: VC0191964
InChI: InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+
SMILES: Array
Molecular Formula: C15H26O
Molecular Weight: 222.37 g/mol

Nerolidol

CAS No.: 40716-66-3

Cat. No.: VC0191964

Molecular Formula: C15H26O

Molecular Weight: 222.37 g/mol

* For research use only. Not for human or veterinary use.

Nerolidol - 40716-66-3

Specification

CAS No. 40716-66-3
Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
IUPAC Name (6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol
Standard InChI InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+
Standard InChI Key FQTLCLSUCSAZDY-SDNWHVSQSA-N
Isomeric SMILES CC(=CCC/C(=C/CCC(C)(C=C)O)/C)C
Canonical SMILES CC(=CCCC(=CCCC(C)(C=C)O)C)C

Introduction

Chemical Properties and Structure

Physical Properties

Nerolidol presents as a colorless to straw-yellow syrupy oily liquid with a faint scent reminiscent of roses and apples, complemented by sweet, fresh, and long-lasting aromatic notes . Its physical characteristics make it suitable for incorporation into various formulations across multiple industries.

Table 1: Physical Properties of Nerolidol

PropertyValue
Molecular FormulaC₁₅H₂₆O
Molecular Weight222.37 g/mol
Physical StateColorless to straw-yellow liquid
Melting Point-75°C
Boiling Point114°C/1 mmHg
Density0.875 g/mL at 25°C
Solubility in Water0.014 g/L (very slightly soluble)
LogP4.5 at 24°C
Flash Point230°F

The compound is very slightly soluble in water (0.014 g/L) but readily dissolves in alcohol and oils, making it compatible with a wide range of formulation vehicles . Its relatively high logP value of 4.5 indicates significant lipophilicity, which influences its interactions with biological membranes and may contribute to its various therapeutic effects .

Isomeric Forms

Nerolidol exists primarily in two geometric isomers: cis-nerolidol (Z-nerolidol) and trans-nerolidol (E-nerolidol), which differ in the arrangement of atoms around the central double bond at the 6-position . Each of these isomers can further exist as enantiomeric pairs due to the asymmetric carbon atom at the 3-position, creating a complex stereochemical profile . The trans form is more commonly found in nature, with (3S,6E)-(+)-nerolidol occurring in cabreuva oil as a notable example . Commercial nerolidol typically consists of a mixture of these isomers, with varying ratios depending on the source and production method .

Production Methods of Nerolidol

Chemical Synthesis

Industrial synthesis of nerolidol employs several approaches, with the most common starting from linalool. The general synthetic pathway involves converting linalool to geranylacetone using reagents such as diketene, ethyl acetoacetate, or isopropenyl methyl ether . This is followed by the addition of acetylene to geranylacetone and subsequent partial hydrogenation of the resultant dehydronerolidol to produce a mixture of cis and trans nerolidol isomers .

A specific production process described in the literature involves selective partial hydrogenation of dehydronerolidol:

"An autoclave having an internal volume of 3 L was charged with 630 g of dehydronerolidol, 270 g of hexane and 0.22 g of a Lindlar catalyst (0.25% Pd supported on calcium carbonate). Hydrogenation was carried out for 4 h under hydrogen pressure of 0.5–0.8 MPa (gauge pressure) at a temperature of 25–43°C. Thereafter, the catalyst was filtered off, and the resultant filtrate was concentrated with a rotary evaporator to give 630 g of crude nerolidol. The conversion of dehydronerolidol was 95.5%, and the selectivity to nerolidol was 94.6%."

Alternative methods have also been developed, such as hydrogenation at atmospheric or near-atmospheric pressure using a Lindlar catalyst with 5% Pd and quinoline, with toluene as the solvent. Under optimized conditions, this approach has achieved nerolidol yields of up to 96.2% .

Biosynthetic Production

Recent advances in biotechnology have enabled the biosynthetic production of nerolidol using engineered microorganisms. A 2023 study reported high-yield biosynthesis of trans-nerolidol from sugar and glycerol using engineered Escherichia coli strains . The researchers screened various nerolidol synthases from bacteria, fungi, and plants, finding that strawberry nerolidol synthase exhibited the highest activity in E. coli .

Through systematic optimization of biosynthetic pathways, carbon sources, inducers, and genome editing, the researchers constructed a series of deletion strains (including Δ ldhA, Δ poxB, Δ pflB, and Δ tnaA single mutants; Δ adhE-Δ ldhA double mutants; and more complex combinations) that produced high yields of 100% trans-nerolidol . This approach achieved nerolidol titers of 1.8 g/L in glucose-only media and 3.3 g/L in glucose-lactose-glycerol media, with yields reaching 26.2% (g/g), representing over 90% of the theoretical yield .

In two-phase extractive fed-batch fermentation, the engineered strain produced approximately 16 g/L nerolidol within 4 days, while single-phase fed-batch fermentation yielded over 6.8 g/L nerolidol in 3 days . These titers and productivity rates are reported to be the highest in the literature, suggesting promising potential for commercial-scale biosynthetic production of nerolidol .

Natural Sources and Occurrence

Nerolidol occurs naturally in a variety of plants and contributes to their characteristic aromas. It is found in:

  • Flowers: Jasmine, lavender, and certain species of Mexican orchids, where it serves as the primary scent compound .

  • Essential oils: Tea tree oil, orange blossom, and cabreuva oil, which is particularly rich in the (3S,6E)-(+)-nerolidol isomer .

  • Culinary herbs and spices: Ginger and various aromatic herbs, contributing to their flavor profiles .

  • Cannabis/hemp: Present as a terpene component that contributes to the plant's aroma and potential therapeutic effects .

The natural occurrence of nerolidol in these diverse plant sources suggests ecological roles beyond aroma, potentially including functions in plant defense mechanisms against pests and environmental stressors.

Biological Activities and Therapeutic Properties

Anti-inflammatory Effects

Nerolidol has demonstrated significant anti-inflammatory properties through multiple mechanisms. In experimental models, it has been shown to reduce carrageenan-induced paw edema and decrease the influx of polymorphonuclear cells in carrageenan-induced peritonitis . Furthermore, nerolidol reduces levels of tumor necrosis factor (TNF-α) in peritoneal lavage and decreases the production of interleukin 1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated peritoneal macrophages .

These anti-inflammatory effects appear to be mediated primarily through the suppression of pro-inflammatory cytokines, particularly TNF-α and IL-1β . Additional research has investigated nerolidol's potential in mitigating colonic inflammation, suggesting possible applications in inflammatory bowel diseases and other inflammatory conditions of the digestive tract .

Additional Therapeutic Effects

Beyond its anti-inflammatory and analgesic properties, nerolidol exhibits several other biological activities of therapeutic interest:

Industrial Applications

Fragrance and Flavor Industry

Nerolidol is extensively used in the fragrance industry due to its pleasant, floral aroma with woody undertones. It serves as a base note in many delicate floral odor complexes and is incorporated into various perfumes and fragranced products . The compound's long-lasting aromatic profile makes it particularly valuable for creating persistent scents in perfumery applications.

In the food industry, nerolidol is utilized as a flavoring agent and scent compound in products such as candy, chewing gum, and various processed foods . It is approved for food use by regulatory agencies and is listed in the Substances Added to Food (formerly EAFUS) database maintained by the U.S. Food and Drug Administration .

Cosmetic and Personal Care Applications

The woody and floral notes of nerolidol make it an excellent ingredient in cosmetic and personal care formulations. It is commonly incorporated into lotions, perfumes, shampoos, and other personal care products to impart pleasant aromas and potentially beneficial properties for skin and hair .

Essential oils rich in nerolidol, such as tea tree oil or orange blossom, are popular additions to scented moisturizers, salves, and other topical preparations . The compound's lipophilic nature also enhances its utility in oil-based cosmetic formulations.

Pharmaceutical and Industrial Uses

Beyond its direct therapeutic applications, nerolidol serves as an important intermediate in the production of valuable compounds, including vitamins E and K . This industrial utility highlights the compound's significance beyond its aromatic and direct biological properties.

The potential for nerolidol in pharmaceutical applications continues to expand as research reveals more about its biological activities. Its anti-inflammatory, analgesic, antimicrobial, and other therapeutic properties suggest various potential applications in drug development and medical treatments .

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